molecular formula C25H27N3O5 B11407113 2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline

2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B11407113
M. Wt: 449.5 g/mol
InChI Key: AIZCTEUAQOFVDF-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a methoxy group, a methyl group, and a 1,2,4-oxadiazole ring attached to a triethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid, while methylation can be done using methyl iodide and a base.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile in the presence of a dehydrating agent.

    Attachment of the Triethoxyphenyl Group: The final step involves the coupling of the 1,2,4-oxadiazole ring with the triethoxyphenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various types of chemical reactions:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be achieved using reagents like bromine or nitric acid, while nucleophilic substitution can be done using sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of quinoline carboxylic acids or aldehydes.

    Reduction: Formation of amines from the oxadiazole ring.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Studied for its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with various molecular targets:

    Molecular Targets: It can interact with DNA, proteins, and enzymes, leading to changes in their function.

    Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. It can also disrupt bacterial cell walls, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    2-Methylquinoline: Similar structure but lacks the oxadiazole and triethoxyphenyl groups.

    3-Phenylquinoline: Similar structure but lacks the methoxy and oxadiazole groups.

Uniqueness

2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to the presence of the 1,2,4-oxadiazole ring and the triethoxyphenyl group, which confer specific electronic and steric properties that can enhance its biological activity and selectivity.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

3-(2-methoxy-6-methylquinolin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C25H27N3O5/c1-6-30-20-13-17(14-21(31-7-2)22(20)32-8-3)24-27-23(28-33-24)18-12-16-11-15(4)9-10-19(16)26-25(18)29-5/h9-14H,6-8H2,1-5H3

InChI Key

AIZCTEUAQOFVDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=C(N=C4C=CC(=CC4=C3)C)OC

Origin of Product

United States

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